2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate
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Overview
Description
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is a chemical compound that belongs to the class of organochlorides It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a phenoxyacetic acid moiety with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl [4-(carboxymethyl)phenoxy]acetate.
Reduction: 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of chlorine atoms and the phenoxyacetic acid moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4,6-Trichlorophenol: Another organochloride with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chlorine atoms on the phenyl ring.
Uniqueness
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is unique due to the presence of both the trichlorophenyl and hydroxymethylphenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68858-22-0 |
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Molecular Formula |
C15H11Cl3O4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c16-11-5-13(18)14(6-12(11)17)22-15(20)8-21-10-3-1-9(7-19)2-4-10/h1-6,19H,7-8H2 |
InChI Key |
GPBBDTLDCVFFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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